5-Ethynylpyridin-2-amine hydrochloride
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Overview
Description
5-Ethynylpyridin-2-amine hydrochloride is a chemical compound with the molecular formula C7H6N2·HCl. It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethynylpyridin-2-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2-aminopyridine.
Ethynylation: The introduction of the ethynyl group is achieved through a Sonogashira coupling reaction. This involves the reaction of 2-aminopyridine with an ethynyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale and higher efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-Ethynylpyridin-2-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl derivatives such as aldehydes or ketones.
Reduction: Formation of saturated amines.
Substitution: Formation of N-substituted pyridine derivatives.
Scientific Research Applications
5-Ethynylpyridin-2-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 5-Ethynylpyridin-2-amine hydrochloride involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the amino group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Aminopyridine: The parent compound, lacking the ethynyl group.
5-Bromopyridin-2-amine: A halogenated derivative with different reactivity.
5-Methylpyridin-2-amine: A methylated derivative with altered electronic properties.
Uniqueness
5-Ethynylpyridin-2-amine hydrochloride is unique due to the presence of the ethynyl group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Properties
Molecular Formula |
C7H7ClN2 |
---|---|
Molecular Weight |
154.60 g/mol |
IUPAC Name |
5-ethynylpyridin-2-amine;hydrochloride |
InChI |
InChI=1S/C7H6N2.ClH/c1-2-6-3-4-7(8)9-5-6;/h1,3-5H,(H2,8,9);1H |
InChI Key |
FXQZBQGJZWYYMM-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CN=C(C=C1)N.Cl |
Origin of Product |
United States |
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